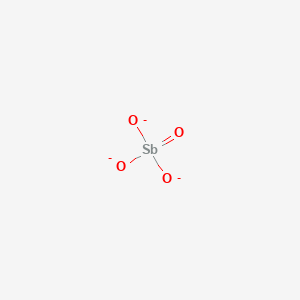
Antimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonate(3-) is a trivalent inorganic anion obtained by removal of all three protons from antimonic acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an antimonate(2-).
Applications De Recherche Scientifique
Biogeochemistry and Environmental Impact :
- Antimony (Sb) is a metalloid with increasing concern due to environmental pollution. Microorganisms play a significant role in its biogeochemical cycling, including antimony uptake, efflux, oxidation, and reduction. Understanding these processes is crucial for addressing environmental contamination issues (Li et al., 2016).
Cellular and Tissue Localization :
- Antimonate has been used to study ion localization in cells and tissues. For instance, it has been employed to investigate calcium distribution in fertile and sterile anthers of rice, revealing significant differences that correlate with pollen development (Tian et al., 1998).
- A study focused on the localization of sodium and calcium in cells and tissues using antimonate, highlighting its utility in understanding cellular ion dynamics (Van Iren et al., 1979).
Antibiotic Resistance and Biocontrol :
- Research on Aeromonas spp. in aquatic environments has used antimonate to study antimicrobial susceptibility, indicating its role in monitoring antimicrobial resistance (Usui et al., 2016).
- Pseudomonas spp. known for their biocontrol properties against phytopathogens, have been studied for their potential in replacing chemical fungicides. Antimonate plays a role in understanding these interactions at the molecular level (Walsh et al., 2001).
Soil Science and Agriculture :
- Antimonate's interaction with organic matter in soil has been investigated, revealing its influence on the mobility of antimonate in the soil environment (Verbeeck et al., 2019).
- Studies have also focused on antimonate adsorption-desorption in soils, providing insights into its environmental behavior and impact on soil chemistry (Zhang et al., 2014).
Microbiology and Nanotechnology :
- A novel microorganism capable of reducing antimonate to produce antimony trioxide microcrystals has been discovered, opening new avenues for understanding microbial interactions with antimony and potential applications in nanotechnology (Abin & Hollibaugh, 2014).
Propriétés
Nom du produit |
Antimonate |
|---|---|
Formule moléculaire |
O4Sb-3 |
Poids moléculaire |
185.76 g/mol |
Nom IUPAC |
stiborate |
InChI |
InChI=1S/4O.Sb/q;3*-1; |
Clé InChI |
RBGMCBHGBSZGGM-UHFFFAOYSA-N |
SMILES canonique |
[O-][Sb](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



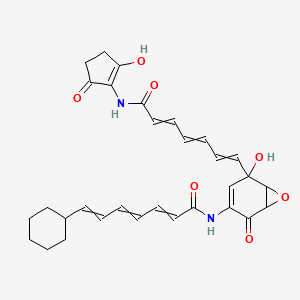
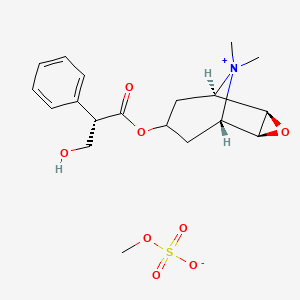
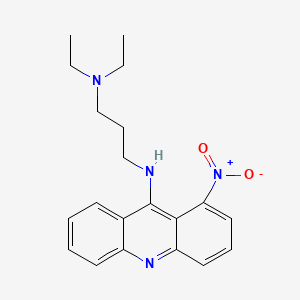
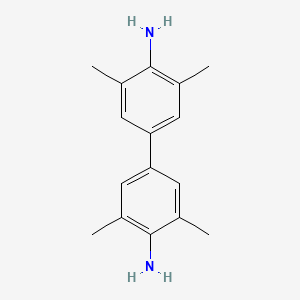
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
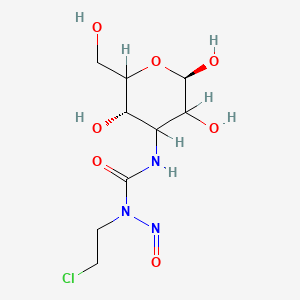
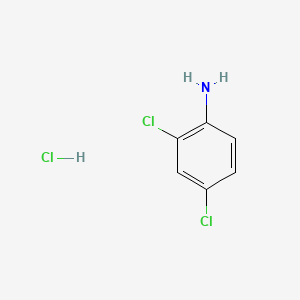
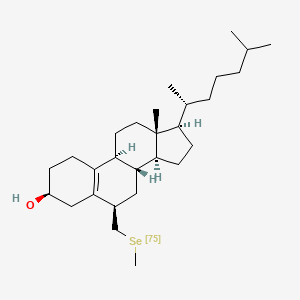
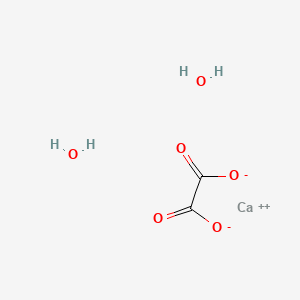
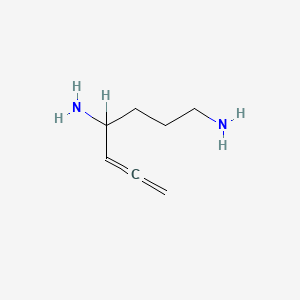
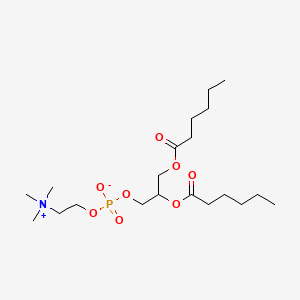
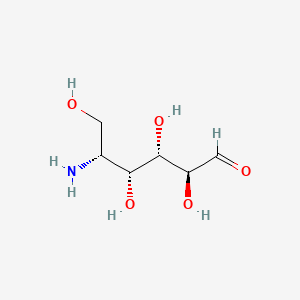
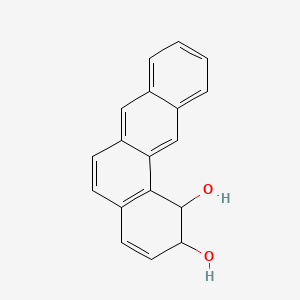
![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)